Variecolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,4S,7R,8E,11S,12S,13S,16S)-1,4,16-trimethyl-6-oxo-13-prop-1-en-2-yltetracyclo[9.7.0.03,7.012,16]octadec-8-ene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQASOMEVLRKN-NOJNFTMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)[C@@H]/2[C@H]1C[C@]3(CC[C@@]4(CC[C@@H]([C@H]4[C@@H]3C/C=C2/C=O)C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045557 | |
| Record name | Variecolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133101-16-3 | |
| Record name | Variecolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARIECOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYL8QSN52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation Methodologies and Natural Sources
Fungal Strain Isolation and Cultivation Techniques
The production of variecolin and its analogs is intrinsically linked to the cultivation of specific fungal genera. The manipulation of culture conditions, often referred to as the "One Strain-Many Compounds" (OSMAC) approach, is critical as the composition of the culture medium can significantly influence and control the secondary metabolites produced by a given fungus. nih.gov
The genus Aspergillus is a primary and well-documented source of this compound and its derivatives. researchgate.net These fungi are known for producing a vast array of secondary metabolites, and specific species have been identified as particularly prolific producers of this sesterterpenoid family. nih.gov The original isolation of this compound was from the fungus Aspergillus variecolor MF138. researchgate.net
Subsequent research has identified other Aspergillus species as producers. Notably, the biosynthetic gene cluster responsible for producing this compound and its related compound, variecolactone, has been identified in Aspergillus aculeatus ATCC 16872. figshare.com This discovery has paved the way for heterologous production, where the essential genes are expressed in a different host, such as Aspergillus oryzae, to produce the compounds. figshare.com Fermentation of these fungi, followed by extraction with solvents like ethyl acetate, is the initial step in isolating the desired compounds. researchgate.net The crude extracts from Aspergillus aculeatus KKU-CT2, for instance, have been shown to contain both this compound and variecolactone. researchgate.netmdpi.com
| Species | Compound(s) Isolated | Reference |
|---|---|---|
| Aspergillus variecolor | This compound | researchgate.net |
| Aspergillus aculeatus | This compound, Variecolactone | figshare.comresearchgate.netmdpi.com |
| Aspergillus japonicus (endophytic) | This compound | researchgate.net |
Historically, the genus Emericella has been a significant source for the isolation of this compound-related compounds. It is important to note that due to taxonomic revisions under the "one fungus: one name" system, many species previously classified as Emericella have been transferred to the genus Aspergillus, specifically within the subgenus Nidulantes. nih.gov
Emericella purpurea has been a notable source, from which this compound and two new sesterterpenes, variecolol (B1237021) and variecolactone, were isolated from the fungal mycelium. nih.gov Another key species, Emericella aurantiobrunnea, yielded this compound, variecolol, and four new analogs named emericolin A, B, C, and D. researchgate.net Furthermore, species such as Emericella variecolor have been investigated for a wide range of secondary metabolites, including sesterterpenes like varitriols. mdpi.com The cultivation of these strains, often on media like potato-dextrose, followed by extraction, provides the raw material for isolating these valuable compounds. nih.gov
| Species | Compound(s) Isolated | Reference |
|---|---|---|
| Emericella purpurea | This compound, Variecolol, Variecolactone | nih.gov |
| Emericella aurantiobrunnea | This compound, Variecolol, Emericolins A-D | researchgate.net |
| Emericella variecolor | Varitriols (related sesterterpenes) | mdpi.com |
The genus Phoma is an exceptionally diverse group of fungi, known to produce a wide array of bioactive secondary metabolites, including sesquiterpenoids, polyketides, and alkaloids. These fungi can be cultivated through both solid-state and submerged fermentation techniques to generate these compounds. While Phoma species are recognized as a rich source of novel natural products, their role as a direct producer of this compound is not as extensively documented in peer-reviewed literature as Aspergillus or Emericella.
However, a significant link appears in a U.S. patent concerning novel antifungal antibiotics designated AB5362-A, B, and C, which are attributed to a Phoma species (AB5362). nih.gov This patent is cited in scientific literature in the context of this compound's antifungal activity, suggesting a potential structural or functional relationship between this compound and the compounds produced by this Phoma strain. researchgate.net This indicates that while direct isolation of this compound from Phoma is not commonly reported, the genus may produce structurally similar or related sesterterpenoids.
Advanced Chromatographic Separation Techniques for this compound and Congeners
The crude extracts obtained from fungal fermentations are complex mixtures containing numerous metabolites. Isolating this compound and its structurally similar congeners to a high degree of purity requires sophisticated, multi-step chromatographic techniques. researchgate.net
Traditional column chromatography using stationary phases like silica (B1680970) gel is a fundamental first step. This method separates compounds based on their polarity, using a solvent gradient to elute different fractions from the column.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification of these compounds. It offers higher resolution and efficiency compared to standard column chromatography. researchgate.net Reverse-phase columns (e.g., C18) are commonly used, where compounds are separated based on their hydrophobicity. By optimizing the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the gradient, individual congeners can be resolved and isolated.
A particularly powerful method for separating complex natural product mixtures is High-Speed Counter-Current Chromatography (HSCCC) . HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample onto a stationary phase. This technique relies on partitioning the components of a mixture between two immiscible liquid phases (one stationary, one mobile). The selection of an appropriate two-phase solvent system is the most critical step for a successful separation. HSCCC is especially well-suited for the preparative separation of terpenoids from crude extracts, offering high sample recovery and the ability to obtain pure compounds in a single step.
| Technique | Principle of Separation | Application in this compound Isolation |
|---|---|---|
| Column Chromatography (CC) | Adsorption; separation based on polarity differences using a solid stationary phase (e.g., silica gel). | Initial fractionation of crude fungal extracts to simplify the mixture. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity, hydrophobicity, or other chemical properties. | Final purification of individual compounds (this compound, Variecolactone, etc.) to high purity. researchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning; separation based on the differential solubility of compounds between two immiscible liquid phases. | Efficient preparative separation from crude extracts, minimizing sample loss and suitable for terpenoids. |
Considerations for Endophytic Fungi as Sources
Endophytic fungi, which reside within the living tissues of plants without causing disease, represent a vast and relatively untapped resource for novel bioactive secondary metabolites. These microorganisms are known to produce a diverse array of compounds, including terpenoids, alkaloids, and polyketides. The unique symbiotic relationship between the endophyte and its host plant can induce the production of metabolites not typically synthesized when the fungus is grown in isolation.
The search for this compound has extended to these ecological niches. Research has identified an endophytic strain of Aspergillus japonicus isolated from the plant Garcinia preussii as a producer of this compound. researchgate.net This finding underscores the importance of exploring endophytic fungi from diverse plant hosts as a promising strategy for discovering new sources of known natural products and potentially novel, structurally related congeners. The investigation of endophytes adds another dimension to the search for valuable compounds like this compound, moving beyond soil-derived and free-living fungal strains.
Advanced Structural Elucidation
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems
Multidimensional NMR spectroscopy played a central role in unraveling the structure of variecolin, particularly in the analysis of its complex ring system. Techniques such as 2D NMR spectroscopy, including COSY, ROESY, and NOESY experiments, along with analysis of 1H–1H coupling constants, provided essential information about the connectivity and spatial arrangement of atoms within the molecule. wikipedia.orgnih.govctdbase.orgwikipedia.orgbioregistry.iouni.lunih.govnih.gov 13C NMR spectroscopy was also utilized, providing insights into the carbon skeleton. ctdbase.orgwikipedia.orgnih.gov
Extensive structural elucidation employing 2D NMR spectroscopy and 1H–1H coupling constant analysis was instrumental in revealing the novel tetracyclic ring skeleton of this compound. wikipedia.org this compound is described as a carbotetracyclic compound. researchgate.net Analysis of 2D NMR spectra of related compounds, such as variecoladiene (a biosynthetic precursor), also confirmed they possessed a carbon skeleton identical to that of this compound, indicating its tetracyclic nature. ctdbase.orgwikipedia.org
The relative stereochemistry of this compound was determined through detailed analysis of NMR correlational data. 2D NMR spectroscopy and 1H–1H coupling constant analysis were initially used to establish the relative stereochemistry. wikipedia.org Further validation of the relative stereochemistry was provided by X-ray crystal analysis. wikipedia.org ROESY spectra and 1H/1H coupling constants were also employed to determine the relative stereochemistry of this compound and its analogues. nih.gov NOESY correlations were specifically used in the assignment of absolute configuration through derivatization, which also provided insights into relative stereochemistry. wikipedia.orgctdbase.orgwikipedia.orgbioregistry.io
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography has been a valuable technique in confirming and assigning the stereochemistry of this compound and its derivatives. An X-ray crystal structure of this compound was obtained, which provided validation for the relative stereochemistry determined by NMR. wikipedia.orgnih.gov While direct confirmation of the absolute configuration of this compound was initially not feasible through this method alone wikipedia.org, X-ray diffraction analysis of a this compound analogue was successfully used, and this, in conjunction with the known absolute configuration of this compound, helped determine the stereochemistry of the analogue. ctdbase.orgwikipedia.org Single-crystal X-ray crystallographic analysis, combined with NOESY experiments, was also used to confirm the structure of this compound. bioregistry.io
Mass Spectrometry-Based Structural Analysis
Mass spectrometry techniques have been applied in the structural analysis of this compound, primarily for molecular formula confirmation and characterization of the compound and its related metabolites. High-Resolution Electron-Impact Ionization (EI) mass spectrometry was used to confirm the molecular formula of a related indoloditerpenoid isolated alongside this compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) has been utilized to determine the molecular formula of this compound and other compounds. High-Resolution Mass Spectrometry (HR-MS) has also been employed in the analysis of this compound and its oxygenated forms, confirming molecular formulas. ctdbase.orgwikipedia.org Liquid Chromatography-Mass Spectrometry (LC-MS) has been used in the isolation and structural elucidation process, leading to the identification of this compound and other compounds based on spectroscopic analysis and comparison with literature data. Tandem mass spectrometry (MS/MS or MS2) is a technique capable of differentiating a large number of metabolites in complex biological samples and can be used in conjunction with LC for analysis.
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of the Variecolin Biosynthetic Gene Cluster (vrc cluster)
The identification and characterization of the gene cluster responsible for this compound biosynthesis, known as the vrc cluster, have been crucial in understanding its production in fungi. This cluster was identified in Aspergillus aculeatus ATCC 16872. nih.govresearchgate.net
Identification of Key Enzymatic Components (VrcA, VrcB, ABC Transporter)
The vrc cluster contains several genes encoding enzymes essential for this compound biosynthesis. Two key enzymatic components are VrcA, a sesterterpene synthase, and VrcB, a cytochrome P450 monooxygenase. nih.govresearchgate.net Additionally, a gene encoding an ATP-binding cassette (ABC) transporter is located within the flanking region of the terpene synthase gene, appearing to form a cluster with the biosynthetic genes. nih.govresearchgate.net
| Gene Product | Proposed Function in this compound Biosynthesis |
| VrcA | Sesterterpene Synthase (Initial Cyclization) |
| VrcB | Cytochrome P450 Monooxygenase (Oxidative Tailoring) |
| ABC Transporter | Transport of this compound or Intermediates |
Heterologous expression studies in Aspergillus oryzae have confirmed the roles of VrcA and VrcB in this compound production. nih.govresearchgate.net Expression of vrcA alone resulted in the production of a sesterterpene hydrocarbon intermediate, while co-expression of vrcA and vrcB led to the successful production of this compound. nih.gov
Genomic Context and Conservation across Fungal Species
The vrc gene cluster is typically found in a contiguous region within the fungal genome. nih.govresearchgate.net Its presence and organization are conserved among several fungi known to produce this compound, including Aspergillus japonicus. nih.govresearchgate.net This conservation across species further supports the cluster's direct involvement in this compound biosynthesis. nih.gov While many fungal secondary metabolite gene clusters can be species-specific, the conservation of the vrc cluster in certain Aspergillus species highlights its importance for this compound production in these fungi. ub.eduplos.org Fungal biosynthetic gene clusters are often more compact compared to other secondary metabolite clusters, which may facilitate their engineering for generating diverse analogues. nih.gov
Proposed Enzymatic Cascade from Geranylfarnesyl Diphosphate (B83284) (GFPP)
The biosynthesis of this compound initiates from the universal C25 precursor, geranylfarnesyl diphosphate (GFPP). researchgate.netrsc.orgacs.org This linear molecule undergoes a series of enzymatic transformations catalyzed by the enzymes encoded within the vrc cluster.
Role of Sesterterpene Synthase (VrcA) in Initial Cyclization
The first committed step in this compound biosynthesis is the cyclization of GFPP, a reaction catalyzed by the sesterterpene synthase VrcA. nih.govresearchgate.netrsc.orgnih.gov Fungal sesterterpene synthases are often chimeric proteins containing both a prenyltransferase domain, responsible for GFPP synthesis from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and a terpene cyclase domain that performs the ionization-initiated cyclization of GFPP. researchgate.net
The cyclization catalyzed by VrcA is proposed to occur through a cascade of reactions initiated by the departure of the pyrophosphate group from GFPP. nih.gov This process involves the formation of carbon-carbon bonds and rearrangements, ultimately leading to the formation of a tetracyclic hydrocarbon intermediate. nih.gov The mechanism is thought to resemble the cyclization of GFPP in the biosynthesis of other sesterterpenoids, involving bicyclic and tricyclic carbocation intermediates. nih.gov
Cytochrome P450 Monooxygenase (VrcB) in Oxidative Tailoring
Following the initial cyclization by VrcA, the resulting sesterterpene hydrocarbon undergoes oxidative modifications catalyzed by the cytochrome P450 monooxygenase VrcB. nih.govresearchgate.net Cytochrome P450 enzymes are a superfamily of monooxygenases known for their diverse oxidative transformations, including the hydroxylation of C-H bonds. frontiersin.orgsdu.edu.cnceu.es
VrcB is responsible for introducing oxygen functionalities into the this compound scaffold. Research indicates that VrcB catalyzes multiple oxidation steps at specific positions on the tetracyclic hydrocarbon. nih.gov These tailoring reactions are crucial for converting the hydrocarbon intermediate into the final bioactive this compound molecule. nih.gov Studies involving the replacement of VrcB with homologous P450s from other fungal terpenoid pathways have demonstrated that VrcB is solely responsible for specific oxidations during this compound biosynthesis. nih.gov
Formation of Variecoladiene Intermediate
A key intermediate formed during the enzymatic cascade is variecoladiene. nih.gov This tetracyclic sesterterpene hydrocarbon is the direct product of the VrcA-catalyzed cyclization of GFPP. nih.gov Variecoladiene has a molecular formula of C25H40 and possesses a carbon skeleton identical to that of this compound, but lacks the oxygenations present in the final product. nih.gov Its formation precedes the oxidative tailoring steps carried out by VrcB. nih.gov Isolation and structural characterization of variecoladiene from A. oryzae expressing vrcA provided direct evidence for its role as a biosynthetic precursor to this compound. nih.gov
Heterologous Biosynthesis and Pathway Engineering
Heterologous biosynthesis involves reconstituting a natural product's biosynthetic pathway in a host organism that does not naturally produce the compound. This approach is valuable for studying the enzymes involved, producing the compound in larger quantities, and generating structural analogues.
The biosynthetic gene cluster responsible for this compound production, known as the vrc cluster, was identified in Aspergillus aculeatus ATCC 16872. researchgate.netchemrxiv.orgigem.org This cluster contains genes encoding a chimeric terpene synthase (VrcA), a cytochrome P450 monooxygenase (VrcB), and an ATP-binding cassette (ABC) transporter. igem.org
Heterologous production of this compound has been successfully achieved in Aspergillus oryzae NSAR1, a commonly used fungal host for reconstituting fungal metabolite biosynthesis. igem.orgnih.gov This involved expressing the sesterterpene synthase gene (vrcA) and the cytochrome P450 gene (vrcB) from A. aculeatus in A. oryzae. researchgate.netchemrxiv.orgigem.orgnih.gov Expression of vrcA alone in A. oryzae resulted in the production of variecoladiene, a sesterterpene hydrocarbon with the same carbon skeleton as this compound. nih.govresearchgate.net Co-expression of vrcA and vrcB led to the successful production of this compound and variecolactone. researchgate.netchemrxiv.orgnih.gov
The predicted biosynthetic pathway in A. aculeatus begins with the VrcA enzyme. igem.org VrcA is a chimeric protein containing both a prenyltransferase (PT) domain and a terpene cyclase (TC) domain. researchgate.net The PT domain is responsible for synthesizing the C25 precursor, geranylfarnesyl pyrophosphate (GFPP), from one molecule of dimethylallyl pyrophosphate (DMAPP) and four molecules of isopentenyl pyrophosphate (IPP). researchgate.netigem.org The TC domain then catalyzes the ionization-initiated cyclization of GFPP, yielding a hydrocarbon intermediate with a 5-8-6-5-fused ring system. researchgate.netigem.org This cyclized intermediate, variecoladiene, subsequently undergoes multiple oxidative reactions catalyzed by the cytochrome P450 VrcB to produce this compound. igem.orgnih.govresearchgate.net
The successful reconstitution of the this compound biosynthetic pathway in A. oryzae demonstrates the potential of this host for producing this compound and its analogues. researchgate.netchemrxiv.orgigem.orgnih.gov
Modulating gene expression within the heterologous host or the native producer can influence the yield of this compound and lead to the production of novel analogues.
One strategy involves replacing the tailoring enzyme, VrcB, with homologous P450s from other fungal terpenoid pathways. researchgate.netchemrxiv.orgnih.gov This approach has been shown to yield new this compound analogues. researchgate.netchemrxiv.orgnih.gov For example, replacing VrcB with other P450s resulted in the production of three new this compound analogues. chemrxiv.orgnih.gov This highlights the role of tailoring enzymes in generating structural diversity within sesterterpenoids.
Another aspect of modulating biosynthesis involves controlling the expression levels of the genes in the vrc cluster, particularly vrcA and vrcB. In fungal systems like Aspergillus oryzae, the expression of genes in biosynthetic gene clusters can be influenced by environmental signals and regulatory proteins. mdpi.com While specific studies on the direct modulation of vrc cluster gene expression for yield optimization of this compound were not detailed in the provided context, general strategies in fungal systems include the use of strong or inducible promoters to drive the expression of biosynthetic genes and the manipulation of global or pathway-specific transcription factors that regulate secondary metabolism. mdpi.comnih.gov The organization of biosynthetic genes into clusters and their co-transcription in operons can also contribute to efficient biosynthesis. biorxiv.org
Biogenetic Relationships to Other Sesterterpenoid Classes
This compound belongs to the sesterterpenoid class, which are characterized by their C25 skeleton derived from GFPP. researchgate.netresearchgate.net The biosynthesis of this compound, initiated by the cyclization of GFPP by a sesterterpene synthase (VrcA), shares a common biogenetic origin with other sesterterpenoids. researchgate.netigem.org
Fungal sesterterpene synthases are often chimeric proteins with both prenyltransferase and terpene cyclase domains, responsible for producing GFPP and then cyclizing it. researchgate.net This mechanism is distinct from the biosynthesis of triterpenoids like squalene (B77637) (C30), which are typically formed by the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules catalyzed by squalene synthase, an enzyme structurally related to phytoene (B131915) synthase involved in C40 carotenoid biosynthesis. fishersci.cafishersci.seuni.lunih.govwikipedia.orgresearchgate.netnih.gov While both squalene synthase and sesterterpene synthases are involved in terpene biosynthesis, they utilize different prenyl pyrophosphate substrates (FPP for squalene, GFPP for sesterterpenoids) and produce molecules of different carbon lengths. researchgate.netnih.govwikipedia.orgresearchgate.net
The cyclization patterns of GFPP can vary, leading to the diverse structural classes observed within sesterterpenoids, such as those with bicyclic, tricyclic, or tetracyclic skeletons. rsc.orgresearchgate.net The 5-8-6-5-fused ring system of this compound is a result of the specific cyclization catalyzed by VrcA. researchgate.netigem.org Subsequent modifications by enzymes like cytochrome P450s further contribute to the structural complexity and diversity within sesterterpenoids, establishing biogenetic relationships between this compound and other sesterterpenoids through shared precursors and enzymatic tailoring steps. researchgate.netchemrxiv.orgnih.govresearchgate.net
Here is a data table summarizing key enzymes and intermediates in this compound biosynthesis:
| Component | Role in this compound Biosynthesis |
| Isopentenyl Pyrophosphate (IPP) | Precursor |
| Dimethylallyl Pyrophosphate (DMAPP) | Precursor |
| Geranylfarnesyl Pyrophosphate (GFPP) | C25 Precursor |
| VrcA (Sesterterpene Synthase) | Synthesizes GFPP and cyclizes it |
| Variecoladiene | Cyclized hydrocarbon intermediate |
| VrcB (Cytochrome P450) | Catalyzes oxidation steps |
| This compound | Final product |
Here is a data table highlighting heterologous expression in Aspergillus oryzae:
| Gene(s) Expressed in A. oryzae | Product(s) Observed |
| vrcA | Variecoladiene |
| vrcA and vrcB | This compound, Variecolactone |
| vrcA and homologous P450s | This compound analogues |
Advanced Synthetic Methodologies
Convergent Synthetic Approaches to the Variecolin Core
Convergent synthesis strategies aim to assemble complex molecules by coupling pre-fabricated, intricate fragments. This approach is particularly valuable for molecules like this compound, allowing for the independent construction and stereochemical control of different parts of the molecule before their final union. A convergent synthetic approach to this compound involves bisecting the target into complex fragments to address the main structural challenges caltech.educaltech.edu. This strategy facilitates the preparation of key intermediates that, when coupled, form the core of this compound caltech.educaltech.edu. For instance, one approach involved the successful asymmetric preparation of two devised fragments, facilitating initial studies toward their coupling and completion of this compound caltech.edu.
Strategies for Eight-Membered Ring Construction
The construction of the eight-membered ring (B ring) fused to a cyclopentane (B165970) (A ring) is a pivotal and often challenging step in this compound synthesis beilstein-journals.orgresearchgate.netnih.gov. The bicyclo[3.6.0]undecane core is common in certain sesquiterpenes, diterpenes, and sesterterpenes, and various strategies have been developed to build this motif beilstein-journals.orgresearchgate.net. These strategies often involve constructing the eight-membered ring from a cyclopentane precursor beilstein-journals.orgresearchgate.netnih.gov.
Tandem Wolff/Cope Rearrangement for Fused Carbocycles
The tandem Wolff/Cope rearrangement has been developed as a strategy to access fused eight-membered carbocycles, including the AB ring system of this compound beilstein-journals.orgnih.govebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. This approach typically involves a diazocyclobutyl ketone precursor beilstein-journals.org. Heating this strained bicycle, often under microwave irradiation, triggers the tandem rearrangement to yield functionalized cyclooctadienones beilstein-journals.orgnih.govebi.ac.ukacs.org. Preliminary studies revealed that while the Wolff rearrangement was facile, the vinyl ketene (B1206846) cyclobutane (B1203170) Cope rearrangement was more challenging nih.govebi.ac.uk. Microwave-promoted conditions have been leveraged to efficiently facilitate this tandem rearrangement, providing access to the desired functionalized cyclooctadienones envisioned as key intermediates in the convergent synthesis of this compound nih.govebi.ac.ukacs.org. The success of this rearrangement represents an example of the tandem Wolff/Cope rearrangement of a substrate possessing α-alkyl functionality nih.gov.
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) is a powerful tool for forming rings and has been employed in the synthesis of cyclooctane (B165968) rings present in sesterterpenoids beilstein-journals.orgnih.gov. RCM approaches have been investigated for constructing the eight-membered ring in this compound synthesis beilstein-journals.orgnih.govresearchgate.netuni-muenchen.de. Tandem RCM of dienynes has been explored to efficiently furnish the 5-8-6-5 ring system found in this compound ebi.ac.uk. For instance, the synthesis of ophiobolin A and this compound's basic skeleton has been undertaken using this strategy to construct both A and B rings beilstein-journals.org. Dienynes were prepared and subjected to metathesis conditions, yielding the expected compounds resulting from tandem RCM in good yields beilstein-journals.org. While RCM is readily applicable to five- and six-membered rings, the synthesis of eight-membered rings using this method was developed later beilstein-journals.orgnih.gov.
Stereoselective Synthesis of Key Fragments
Achieving the correct stereochemistry in each fragment is crucial for the successful total synthesis of a stereocomplex molecule like this compound. Stereoselective synthesis of key fragments ensures that the subsequent coupling steps lead to the desired diastereomer and enantiomer of the final product caltech.edunih.govcapes.gov.br.
Enantioselective Alkylation Methodologies
Enantioselective alkylation methodologies play a role in establishing key stereocenters in the fragments destined for this compound synthesis caltech.educaltech.eduorcid.orgacs.org. Palladium-catalyzed enantioselective alkylation methods have been extended to new substrate classes, such as vinylogous esters, to produce quaternary ketones with high yield and selectivity caltech.educaltech.edu. These highly selective transformations are valuable for constructing fragments with the required absolute configuration caltech.educaltech.edu.
Samarium(II) Iodide-Mediated Reactions for Core Assembly
Samarium(II) iodide (SmI₂) mediated reactions have been utilized in an annulative approach toward the total synthesis of this compound, particularly for the assembly of the core ABC ring skeleton caltech.edunih.govnih.govcapes.gov.bracs.orgnih.gov. SmI₂ is a versatile single-electron reducing agent useful for C-C bond formations nih.gov. A modified SmI₂-mediated annulation procedure has been developed, demonstrating the feasibility of forming the core ABC carbocyclic skeleton on a model system acs.org. This approach can involve sequential intermolecular and intramolecular Barbier reactions, leveraging the differential reactivity of SmI₂ towards alkyl iodides and chlorides nih.gov. The SmI₂-promoted reductive cyclization under photochemical conditions has been shown to generate the desired hemiketal possessing the ABC carbocyclic core of this compound caltech.eduacs.org.
Challenges and Future Directions in Total Synthesis
The total synthesis of this compound presents significant challenges due to its complex tetracyclic sesterterpenoid structure, particularly the presence of a fused [5-8] bicyclic ring system and multiple stereocenters. researchgate.netresearchgate.net The construction of the eight-membered carbocycle is a notable hurdle, often complicated by transannular strain and unfavorable entropic factors during cyclization reactions. researchgate.net
Early attempts and ongoing research highlight specific difficulties. For instance, strategies involving tandem Wolff/Cope rearrangement of α-diazo cyclobutyl ketones have been explored for constructing the fused, eight-membered rings of the AB core. While the Wolff rearrangement step is facile, the subsequent vinyl ketene cyclobutane Cope rearrangement has proven difficult, necessitating the development of optimized conditions, such as microwave promotion, to achieve the desired functionalized cyclooctadienones. ebi.ac.uknih.govacs.org
Another approach to constructing the [5-8] bicyclic core involves methods like ring-closing metathesis (RCM), Nozaki–Hiyama–Kishi (NHK) cyclization, palladium-mediated cyclization, radical cyclization, and intramolecular Diels-Alder reactions. researchgate.netresearchgate.net Each of these methods comes with its own set of challenges in terms of regioselectivity, stereocontrol, and functional group compatibility within the complex this compound framework. For example, initial attempts at tandem ring closing metathesis of dienyne substrates for constructing the ophiobolin and this compound skeletons faced difficulties, requiring optimization of the substrates and conditions to efficiently form the desired ring systems. ebi.ac.ukbeilstein-journals.org
Future directions in the total synthesis of this compound are likely to focus on developing more efficient and stereoselective methodologies. This includes exploring alternative convergent synthetic strategies that assemble complex fragments, as pursued by some research groups to address the challenges of linear synthesis. amgenscholars.comcaltech.edu The development of new catalytic methods, particularly those enabling asymmetric transformations and the facile construction of medium-sized rings, will be crucial. caltech.educaltech.edu Biomimetic synthesis, inspired by the natural biosynthetic pathway of this compound, could also offer novel strategies for tackling the synthetic complexity. beilstein-journals.org Furthermore, advancements in areas like flow chemistry and potentially machine learning for retrosynthetic analysis might play a role in overcoming current limitations and improving the efficiency and scalability of this compound synthesis in the future. beilstein-journals.org
Variecolin Analogues and Derivatization Studies
Characterization of Naturally Occurring Variecolin Congeners (e.g., Variecolactone, Variecolol (B1237021), Emericolins, Variecoacetals)
Naturally occurring analogues of this compound, often referred to as congeners, have been isolated from various fungal species, particularly within the Aspergillus and Emericella genera. These compounds typically share a common tetracyclic sesterterpenoid core structure with variations in oxidation states and functional groups, primarily on the A and B rings caltech.edu.
Key naturally occurring this compound congeners include:
Variecolactone: Isolated alongside this compound from fungi such as Emericella aurantio-brunnea and Emericella purpurea. researchgate.netacs.org Its structure has been confirmed by X-ray crystal analysis. caltech.eduacs.org Variecolactone has been identified as an effective endothelin antagonist, inhibiting binding to both endothelin A (ETA) and endothelin B (ETB) receptors with IC50 values of 0.765 µM and 0.683 µM, respectively. caltech.edu
Variecolol: Also isolated from Emericella aurantio-brunnea and Emericella purpurea. researchgate.netacs.org Its absolute stereochemistry has been confirmed by semisynthesis. caltech.edu Variecolol has shown inhibitory activity against the human chemokine receptor CCR5, with an IC50 value of 32 µM. ebi.ac.uk It is closely related to this compound but lacks the aldehyde group present in this compound, a structural difference that correlates with distinct bioactivity profiles.
Emericolins (A-D): Four new inactive this compound analogues, emericolin A, B, C, and D, were isolated from Emericella aurantiobrunnea. ebi.ac.uknih.gov Their relative stereochemistry was determined using NMR methods, including ROESY spectra and 1H/1H coupling constants. ebi.ac.uk Emericolin B is also classified as a sesterterpenoid and has been reported in Aspergillus aurantiobrunneus. nih.gov
Variecoacetals (A and B): Two new this compound congeners, variecoacetals A and B, were identified as immunosuppressive constituents from Emericella aurantio-brunnea. researchgate.net Their absolute configurations have been proposed based on biosynthetic considerations. researchgate.net
These congeners highlight the structural diversity naturally present within the this compound family of sesterterpenoids, arising from variations in fungal biosynthetic pathways.
Genomics-Driven Derivatization Strategies
Genomics-driven approaches have emerged as powerful tools for the discovery and generation of novel this compound analogues. By identifying and manipulating the biosynthetic gene clusters responsible for this compound production, researchers can engineer microbial hosts to produce existing congeners or create entirely new, unnatural derivatives. nih.govchemrxiv.orgnih.gov
A key step in this process is the identification of the biosynthetic gene cluster (BGC) for this compound. In Aspergillus aculeatus ATCC 16872, the BGC responsible for this compound (1) and variecolactone (2) biosynthesis was identified. nih.govchemrxiv.orgnih.gov This cluster contains the gene encoding the sesterterpene synthase VrcA and the cytochrome P450 monooxygenase VrcB. nih.govchemrxiv.orgnih.gov Heterologous expression of VrcA and VrcB in a suitable host like Aspergillus oryzae has successfully enabled the production of this compound and variecolactone. nih.govchemrxiv.orgnih.gov
Engineering of P450 Enzymes for Novel Analogues
Cytochrome P450 monooxygenases play a crucial role in tailoring sesterterpenoid structures through oxidation reactions. nih.gov Leveraging this, researchers have explored replacing the native this compound P450 (VrcB) with homologous P450 enzymes from other fungal terpenoid pathways. nih.govnih.govigem.org This strategy has successfully yielded new this compound analogues that are not typically found in nature. nih.govnih.govigem.org
For instance, replacing VrcB with homologous P450s from other fungal sources resulted in the production of three new this compound analogues (designated as 5-7 in one study). nih.govnih.gov This demonstrates the potential of P450 engineering to diversify the structural landscape of this compound derivatives. Analysis of these new analogues revealed that one derivative (compound 5) exhibited comparable anticancer activity to this compound but with significantly reduced toxic side effects in animal models, suggesting a potentially broader therapeutic window. nih.govnih.gov
Creation of Unnatural Sesterterpenoid Pathways
Beyond simply swapping P450 enzymes, genomics-driven strategies can involve the creation of entirely unnatural sesterterpenoid pathways in heterologous hosts. This involves combining genes encoding terpene synthases and tailoring enzymes (like P450s) from different sources to generate novel sesterterpenoid scaffolds and derivatives. igem.orgcityu.edu.hk
By selecting P450 genes potentially associated with other fungal di-/sesterterpenoid pathways and co-expressing them with the this compound sesterterpene synthase gene vrcA, researchers have successfully produced oxidized this compound products. igem.org Some of these engineered pathways yielded metabolite profiles identical to the native this compound pathway, while others produced new metabolites not previously observed, highlighting the potential for creating unnatural this compound analogues through this approach. igem.org This synthetic biology approach allows for the rational design and production of molecules with potentially improved biological activities. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound and its analogues impact their biological activities. nih.govwikipedia.org By analyzing the relationship between structural features and observed effects, researchers can identify key moieties responsible for activity and design derivatives with enhanced potency or altered properties. wikipedia.org
Studies on this compound and its analogues have begun to shed light on these relationships. For example, the comparative analysis of this compound and its analogue compound 5, which differs in oxidative modifications, revealed that while both exhibited anticancer activity, compound 5 had a wider therapeutic window with reduced toxicity. nih.gov This suggests that specific structural differences, such as the presence of the aldehyde group in this compound, might contribute to the observed toxicity. nih.gov The aldehyde group in this compound is hypothesized to react with various biological molecules, potentially leading to toxic side effects. nih.gov
The fact that new analogues with different oxidative modifications all exhibited anticancer activity suggests that the core sesterterpenoid skeleton of this compound is a promising scaffold for developing anticancer agents. nih.gov Further SAR studies involving a wider range of this compound derivatives with targeted structural modifications are needed to fully delineate the relationships between structure and various biological activities, including anticancer, immunomodulatory, and CCR5 inhibitory effects. researchgate.netebi.ac.uknih.gov
Mechanistic Investigations of Biological Activities
Angiotensin II Receptor Binding Inhibition: Mechanistic Aspects
Variecolin has demonstrated inhibitory activity against angiotensin II receptor binding. cfmot.de Studies using a scintillation proximity assay (SPA) have shown that this compound can compete with angiotensin II for binding to its receptor. cfmot.de One source indicates an IC₅₀ value of 3 ± 1 µM for this inhibitory activity. cfmot.de Angiotensin II is a peptide hormone that plays a crucial role in the renin-angiotensin system, primarily involved in regulating blood pressure and fluid balance by binding to specific receptors. citeab.comnih.gov While the precise molecular details of this compound's interaction with the angiotensin II receptor require further elucidation, its ability to compete for binding suggests a potential mechanism of action involving direct interaction with the receptor binding site or an allosteric site that influences ligand binding.
Chemokine Receptor CCR5 Modulation: Molecular Interactions
This compound has been identified as a chemokine receptor CCR5 antagonist. nih.govwikipedia.orgebi.ac.uk CCR5 is a G protein-coupled receptor (GPCR) found on the surface of white blood cells, playing a significant role in the immune system and acting as a co-receptor for HIV-1 entry into cells. nih.govhmdb.cawikipedia.org Studies have shown that this compound can compete with macrophage inflammatory protein (MIP)-1α for binding to human CCR5. mdpi.comuq.edu.aunih.gov An IC₅₀ value of 9 µM has been reported for this compound's activity in competing with MIP-1α for CCR5 binding in a scintillation proximity assay. mdpi.comnih.gov This competition suggests that this compound likely interacts with the chemokine binding site on the CCR5 receptor, thereby preventing the binding of natural ligands like MIP-1α and potentially inhibiting the entry of CCR5-tropic HIV-1 strains. nih.govmdpi.com The interaction involves the disruption of HIV-1 gp120 interactions with CCR5.
Antifungal and Antibacterial Activity: Proposed Modes of Action
This compound has been reported to possess antifungal and antibacterial activities. nih.govwikipedia.orgcfmot.de While specific detailed mechanisms for this compound's antimicrobial actions are not extensively described in the immediately available search results, general mechanisms for natural products with antimicrobial properties often involve disrupting cell membrane integrity, inhibiting essential enzymes, interfering with metabolic pathways, or damaging genetic material. mdpi.commdpi.comrsc.orgfrontiersin.org Terpenoids, the class of compounds to which this compound belongs, are known to exhibit diverse biological activities, including antimicrobial effects. ctdbase.orgresearchgate.net Further research is needed to elucidate the precise molecular targets and mechanisms by which this compound exerts its antifungal and antibacterial effects.
Anticancer Activity: In Silico Prediction of Molecular Targets
In silico studies have been utilized to predict potential molecular targets for the anticancer activity of this compound and its analogues. igem.org Computer modeling techniques have been applied to evaluate the interactive effects of this compound with several key anticancer drug targets. igem.org
Topoisomerase II (Topo II) Interactions
In silico modeling has explored the potential interactions of this compound with human topoisomerase II (Topo II). igem.org Topo II is an essential enzyme involved in DNA replication, transcription, repair, and recombination, making it a significant target for many anticancer drugs. wikipedia.orgnih.govmdpi.comjst.go.jp Inhibition of Topo II can lead to DNA damage and ultimately cell death. While the exact nature of this compound's interaction with Topo II requires experimental validation, in silico predictions suggest it may modulate the activity of this enzyme, contributing to its potential anticancer effects. igem.org
Cyclin-Dependent Kinase II (CDK-2) Interactions
Cyclin-dependent kinase II (CDK-2) is another protein that has been investigated through in silico methods as a potential target for this compound. igem.org CDK-2 is a crucial enzyme in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. ijpsonline.comontosight.ai Dysregulation of CDK-2 is frequently observed in cancer cells, making it a relevant target for inhibiting cell proliferation. ijpsonline.com In silico studies suggest that this compound may interact with CDK-2, potentially interfering with its function and thereby influencing cell cycle progression in cancer cells. igem.org
Human Placental Aromatase (CYP19A1) Modulation
In silico modeling has also been used to evaluate the potential modulation of human placental aromatase (CYP19A1) by this compound. igem.org Aromatase is an enzyme responsible for the conversion of androgens to estrogens, playing a significant role in hormone-dependent cancers, such as breast cancer. cdutcm.edu.cncdutcm.edu.cnnih.govidrblab.net Inhibitors of aromatase are used in cancer therapy to reduce estrogen levels. In silico predictions indicate potential interactions between this compound and CYP19A1, suggesting it might influence aromatase activity. igem.org
Immunomodulatory Properties: Cellular Pathway Studies
This compound, a sesterterpenoid initially isolated from Aspergillus variecolor, has demonstrated notable immunomodulatory properties, with research delving into its effects on various immune cells and the underlying cellular pathways involved. Studies have indicated that this compound and related sesterterpenes possess immunosuppressive capabilities affecting both humoral and cell-mediated immunity. caltech.edu
Investigations have revealed that this compound can influence key signaling cascades within immune cells, particularly the mitogen-activated protein kinase (MAPK) pathway and potentially the NF-κB pathway. rsc.orgresearchgate.netresearchgate.netthieme-connect.comresearchgate.net The MAPK pathway is a critical regulator of various cellular processes, including immune cell proliferation, differentiation, and cytokine production. rsc.orgcaltech.eduuni-heidelberg.de Similarly, the NF-κB pathway plays a central role in the immune response, controlling the expression of numerous genes involved in inflammation, immunity, and cell survival, including cytokines and chemokines. nih.govthermofisher.comyoutube.comfrontiersin.org
Research on sesterterpenoids, including this compound congeners, has shown significant inhibitory activity on the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in T cells. researchgate.netresearchgate.net This inhibition is thought to occur, at least in part, through the modulation of the MAPK pathway. researchgate.netresearchgate.net IL-2 is crucial for the proliferation and differentiation of T cells, while IFN-γ is a critical mediator of cell-mediated immunity and macrophage activation. mdpi.comfrontiersin.orgiomcworld.org Suppressing the production of these cytokines can lead to a dampened immune response.
Furthermore, this compound has been shown to compete with macrophage inflammatory protein (MIP)-1α for binding to the human CCR5 receptor. caltech.eduresearchgate.netnih.gov CCR5 is a chemokine receptor found on various immune cells, including T cells and macrophages, and plays a significant role in their migration and activation. nih.gov It is also a key co-receptor for the entry of HIV-1 into target cells. caltech.edunih.gov The ability of this compound to bind to CCR5 suggests a mechanism by which it could interfere with chemokine-mediated immune cell trafficking and potentially modulate inflammatory responses.
While detailed data tables specifically quantifying the effects of this compound on individual cellular pathways like NF-κB or the precise impact on various cytokine levels across different immune cell types are still emerging in published literature, the existing research highlights the involvement of MAPK signaling and CCR5 interaction as key mechanisms underlying its immunomodulatory effects. caltech.edursc.orgresearchgate.netresearchgate.netthieme-connect.comresearchgate.netresearchgate.netnih.gov
The immunomodulatory properties of this compound, particularly its influence on T cell cytokine production and interaction with chemokine receptors, suggest its potential as a lead compound for developing immunosuppressive agents. caltech.eduresearchgate.netresearchgate.netresearchgate.netnih.gov Further detailed cellular pathway studies are warranted to fully elucidate the complex mechanisms by which this compound exerts its effects on the intricate network of immune cells and signaling cascades.
Illustrative Data (Based on general findings on sesterterpenoids and this compound congeners):
While specific quantitative data for this compound's effect on all pathways and cytokines is limited in the provided search results, the following table illustrates the type of data that is generated in cellular pathway studies investigating immunomodulatory compounds, based on the findings regarding sesterterpenoids and this compound congeners' effects on T cells and cytokine production.
| Compound Type | Immune Cell Type | Cellular Pathway Affected | Observed Effect | Relevant Cytokines Influenced |
| Sesterterpenoids (incl. congeners) | T cells | MAPK pathway | Inhibition of pathway activity | IL-2, IFN-γ |
| This compound | Immune cells | CCR5 receptor | Competition for binding | Chemokine-mediated responses |
Future Perspectives and Research Avenues
Integration of Omics Technologies in Biosynthetic Research
The elucidation of the variecolin biosynthetic pathway has been significantly advanced by genomics. The identification of the this compound biosynthetic gene cluster (BGC), designated as the vrc cluster, in Aspergillus aculeatus was achieved through genome mining, leveraging sequence homology to known sesterterpene synthase genes. nih.gov This genomics-driven approach successfully identified the core enzymes, the sesterterpene synthase VrcA and the cytochrome P450 monooxygenase VrcB, responsible for constructing the this compound scaffold and performing subsequent oxidative tailoring. nih.govresearchgate.net
Future research will benefit from the integration of a multi-omics approach to gain a more comprehensive understanding of this compound biosynthesis and its regulation. nih.gov
Transcriptomics: RNA-sequencing (RNA-Seq) can be employed to study the expression levels of the vrc cluster genes under various culture conditions. This can help identify specific environmental or developmental cues that trigger this compound production, providing insights into the compound's natural role and optimizing its production in laboratory settings. nih.gov
Proteomics: By analyzing the entire protein complement, proteomics can confirm the translation and abundance of the biosynthetic enzymes (VrcA, VrcB). It can also identify other proteins that may play an accessory or regulatory role in the pathway, which are not encoded within the primary BGC. nih.gov
Metabolomics: Advanced mass spectrometry-based metabolomics can be used to profile the full spectrum of secondary metabolites produced by the fungus, including known and unknown this compound analogues. nih.gov This can reveal pathway intermediates, shunt products, or degradation products, offering a more dynamic view of the metabolic network surrounding this compound production.
The synergistic application of these omics technologies will provide a systems-level understanding of this compound biosynthesis, facilitating pathway engineering for enhanced production and the discovery of novel, related compounds. mdpi.comwur.nl
Advanced Synthetic Biology Approaches for Diversification
Synthetic biology offers powerful tools to overcome the limitations of natural discovery and chemical synthesis for generating structural diversity. nih.gov The successful heterologous expression of the this compound gene cluster in the fungal chassis Aspergillus oryzae has already established a robust platform for engineering its biosynthesis. nih.govchemrxiv.org
A key strategy, termed "mutasynthesis" or "combinatorial biosynthesis," involves replacing native enzymes with homologous enzymes from other biosynthetic pathways. This has been demonstrated effectively by substituting the P450 enzyme VrcB with other fungal P450s, leading to the production of novel this compound analogues with altered oxidation patterns. nih.govresearchgate.net One such unnatural analogue exhibited improved anticancer properties with reduced toxicity compared to the parent compound, highlighting the potential of this approach. nih.govresearchgate.net
Future synthetic biology efforts could explore:
Enzyme Engineering: Employing directed evolution to alter the substrate specificity and catalytic activity of VrcA and VrcB. This could generate enzymes that accept non-native precursors or perform different chemical transformations, leading to a wider array of novel structures.
Pathway Refactoring: Re-assembling the biosynthetic pathway with different promoters, terminators, and gene arrangements to optimize flux and potentially create new metabolic outcomes.
Genome Engineering: Using CRISPR-Cas9 and other genome editing tools to precisely modify the biosynthetic genes in the native fungal producer or the heterologous host. nih.gov This allows for targeted gene knockouts, insertions, or replacements to systematically explore the function of each gene and engineer new pathways. nih.gov
These advanced synthetic biology strategies will be instrumental in creating libraries of this compound derivatives, far exceeding what is naturally available, for screening and development of new therapeutic agents. cuhk.edu.hk
Rational Design of this compound Analogues with Enhanced Biological Specificity
The development of this compound analogues with improved therapeutic profiles requires a rational design approach, moving beyond random diversification. This involves leveraging an understanding of the structure-activity relationship (SAR) to make targeted chemical modifications that enhance desired biological effects while minimizing off-target activity and toxicity. nih.gov
The discovery that an aldehyde group in this compound might be responsible for toxic side effects, and that its modification can lead to analogues with a better safety profile, is a crucial first step in establishing SAR for this scaffold. nih.gov Future research should focus on:
Computational Modeling and Docking: Using the three-dimensional structures of target proteins (e.g., angiotensin II receptor, cancer-related proteins) to model how this compound and its analogues bind. These simulations can predict which modifications would improve binding affinity and specificity.
Targeted Synthesis: Synthesizing a focused library of analogues where specific functional groups are systematically altered. For instance, modifying the lactone ring, the hydroxyl groups, or the tetracyclic core to probe their importance for biological activity.
High-Throughput Screening: Evaluating the rationally designed analogues in a panel of biological assays to rapidly identify compounds with enhanced potency and selectivity for their intended target. nih.gov
This iterative cycle of design, synthesis, and testing will guide the development of new this compound-based compounds, optimizing them for specific therapeutic applications with an improved therapeutic index. nih.gov
Deeper Elucidation of Biological Mechanisms at the Molecular Level
While this compound has been identified as an angiotensin II receptor binding inhibitor and possesses potent anticancer activities, the precise molecular mechanisms underlying these effects are not fully understood. researchgate.netresearchgate.net A deeper investigation into its mechanism of action is critical for its development as a therapeutic agent.
Future research should aim to:
Identify Direct Molecular Targets: Utilize techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to definitively identify the cellular proteins that this compound directly binds to.
Elucidate Signaling Pathways: Once direct targets are confirmed, downstream signaling pathways affected by this compound binding should be investigated. For its anticancer effects, this could involve studying its impact on cell cycle regulation, apoptosis, angiogenesis, and metastasis. For its receptor binding activity, exploring its role as an agonist, antagonist, or allosteric modulator is crucial. mdpi.com
Structural Biology: Determining the co-crystal structure of this compound bound to its target protein(s) would provide atomic-level detail of the interaction. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and specific analogues. researchgate.net
A thorough understanding of these molecular interactions will not only clarify how this compound exerts its biological effects but also potentially reveal new therapeutic targets and applications.
Exploration of Ecological Roles of this compound in Fungal Interactions
Fungi produce a vast arsenal (B13267) of secondary metabolites that play critical roles in their ecological interactions, including defense, competition, and communication. researchgate.netresearchgate.net The potent antibacterial and antifungal activities reported for this compound and its congeners strongly suggest that it serves an ecological function for the producing fungus, such as Aspergillus variecolor. researchgate.net
However, the specific ecological role of this compound remains largely unexplored. Future research in this area could involve:
Interspecies Competition Assays: Co-culturing this compound-producing fungi with other competing fungi or bacteria to observe whether this compound production is induced and if it provides a competitive advantage. nih.gov
Analysis of Natural Substrates: Investigating the presence and concentration of this compound in the natural habitats of the producing fungi to understand the conditions under which it is produced in the wild.
Impact on Mycoparasitism: Exploring whether this compound plays a role in defending the fungus against predation by other fungi (mycoparasites).
Signaling and Communication: Investigating if this compound, at sub-inhibitory concentrations, acts as a signaling molecule, influencing the development or gene expression of the producing fungus or other nearby microorganisms. mdpi.com
Uncovering the ecological roles of this compound will provide fundamental insights into fungal chemical ecology and the evolutionary pressures that led to the development of such a complex and bioactive molecule. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers identify critical gaps in existing studies on Variecolin’s structural or functional properties?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science, focusing on peer-reviewed articles published in the last decade. Prioritize studies with contradictory findings or incomplete mechanistic explanations. Use PICOT/PECO frameworks (Population, Intervention/Exposure, Comparison, Outcome, Time) to define the scope of inquiry . For example:
- Population: Enzymatic targets or cellular systems affected by this compound.
- Outcome: Discrepancies in reported bioactivity or stability.
- Gap Identification: Compare experimental conditions (e.g., solvent systems, temperature) across studies to isolate variables contributing to divergent results .
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Methodological Answer : Follow protocols from high-impact journals (e.g., Beilstein Journal of Organic Chemistry) for synthetic procedures. Document:
- Reagent purity (e.g., HPLC-grade solvents, supplier lot numbers).
- Characterization data (NMR, HRMS, IR) for intermediates and final products.
- Control experiments (e.g., blank reactions, stability tests under varying pH/temperature).
Reproducibility requires granular details (e.g., stirring rates, degassing steps) often omitted in abbreviated methods sections .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across different assays?
- Methodological Answer : Perform meta-analyses of dose-response curves and assay conditions. Key steps:
- Statistical Harmonization : Normalize data using Z-scores or effect-size metrics to account for variability in IC50/EC50 values .
- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., NIH guidelines for preclinical reproducibility ).
- Mechanistic Interrogation : Use computational docking or molecular dynamics to test if assay-specific conditions (e.g., ionic strength) alter this compound’s binding affinity .
Q. What strategies optimize the isolation of this compound from complex natural matrices?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- Step 1 : Fractionate crude extracts via flash chromatography (gradient elution: hexane/EtOAc → MeOH).
- Step 2 : Track this compound using LC-MS/MS in MRM mode (precursor ion m/z 389 → product ion 227).
- Step 3 : Validate purity via 2D-NMR (HSQC, HMBC) to distinguish this compound from co-eluting isomers .
- Troubleshooting : If yield is low, screen alternative extraction solvents (e.g., subcritical water) or immobilized enzyme pre-treatments .
Q. How can multi-omics approaches elucidate this compound’s mode of action in heterogeneous cell populations?
- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets:
- Experimental Workflow :
| Step | Technique | Application |
|---|---|---|
| 1 | RNA-seq | Identify differentially expressed genes post-Variecolin treatment. |
| 2 | SILAC-MS | Quantify protein abundance changes in signaling pathways. |
| 3 | GC-TOF-MS | Profile metabolic shifts (e.g., TCA cycle intermediates). |
- Data Integration : Use pathway enrichment tools (DAVID, MetaboAnalyst) to map cross-omic interactions. Address batch effects via ComBat or surrogate variable analysis .
Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing time-dependent this compound degradation kinetics?
- Methodological Answer : Apply non-linear regression models (e.g., first-order decay: ). Validate assumptions:
- Residual Analysis : Check for heteroscedasticity using Breusch-Pagan test.
- Model Comparison : Use AIC/BIC to select between competing models (e.g., zero-order vs. first-order).
For multi-phase degradation, employ mixed-effects models or segmented regression .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Vary synthesis parameters (e.g., catalyst loading, reaction time) to identify critical quality attributes (CQAs).
- Multivariate Analysis : Use PCA or PLS to correlate CQAs (e.g., crystallinity, solubility) with bioactivity .
- Stability-Indicating Assays : Monitor degradation products via accelerated stability studies (40°C/75% RH for 6 months) .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
